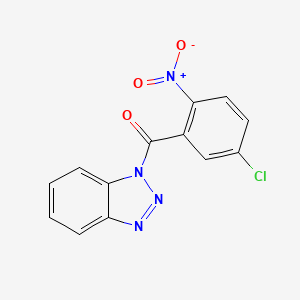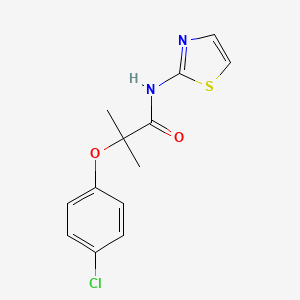![molecular formula C17H16N2O3 B5848004 5-[(4-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5848004.png)
5-[(4-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that contains an oxadiazole ring and is commonly referred to as PMMDPO. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in research.
Wirkmechanismus
The mechanism of action of PMMDPO is not fully understood, but it is believed to act as a scavenger of reactive oxygen species. The compound has been shown to inhibit lipid peroxidation and to protect cells against oxidative stress. It has also been found to have anti-inflammatory properties and to modulate the activity of various enzymes.
Biochemical and Physiological Effects:
PMMDPO has been shown to have a range of biochemical and physiological effects. It has been found to protect cells against oxidative stress and to have anti-inflammatory properties. The compound has also been shown to modulate the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase. PMMDPO has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
PMMDPO has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. The compound has been extensively studied and its properties are well understood. However, one limitation of PMMDPO is that it is not water-soluble and must be dissolved in organic solvents for use in experiments.
Zukünftige Richtungen
There are several potential future directions for research on PMMDPO. The compound has been studied for its potential use in the treatment of various diseases, and further research is needed to determine its efficacy in these applications. PMMDPO has also been studied as a fluorescent probe for the detection of reactive oxygen species, and further research is needed to optimize its use in this application. Additionally, the mechanism of action of PMMDPO is not fully understood, and further research is needed to elucidate its effects on cellular processes.
Synthesemethoden
The synthesis of PMMDPO involves the reaction of 4-methylbenzyl chloride with 4-methoxyphenylacetonitrile to form 5-(4-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-4-carbonitrile. The resulting compound is then treated with sodium methoxide to form 5-[(4-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole. The synthesis method has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
PMMDPO has been extensively studied for its potential applications in scientific research. It has been found to have antioxidant properties and has been used in the development of new drugs for the treatment of various diseases. The compound has also been used as a fluorescent probe for the detection of reactive oxygen species and has been studied for its potential use in the development of new imaging agents.
Eigenschaften
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-3-5-13(6-4-12)17-18-16(22-19-17)11-21-15-9-7-14(20-2)8-10-15/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQFFUYBRMQDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5847950.png)

![N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5847962.png)
![3-[1-(2-chloro-3-methylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5847966.png)
![N-(4-bromophenyl)-1-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B5847968.png)
![N-ethyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5847971.png)
![4-methoxy-2-{[4-(2-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5847973.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5847980.png)




![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5848035.png)